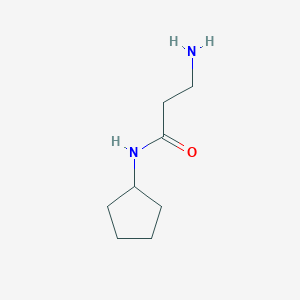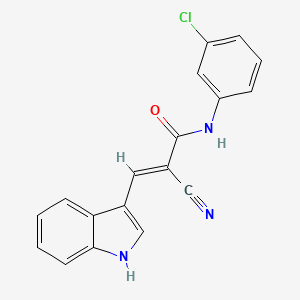
3-fluoro-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cancer cell growth and survival. By inhibiting CK2, this compound can induce cancer cell death and inhibit tumor growth. Additionally, this compound has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of various cellular processes, such as cell division and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzymes and proteins that it targets. For example, the inhibition of CK2 by this compound can induce cancer cell death and inhibit tumor growth. The inhibition of PP2A by this compound can lead to the activation of various signaling pathways that are involved in cellular processes such as cell division and apoptosis. However, the specific biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-fluoro-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide in lab experiments is its specificity towards specific enzymes and proteins. This compound can be used to study the role of these enzymes and proteins in various biological processes. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further preclinical studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-fluoro-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide. One potential direction is the further investigation of its potential as an anticancer agent. This compound has shown promising results in preclinical models, and further studies are needed to determine its efficacy in clinical trials. Additionally, this compound has shown potential as an anti-inflammatory agent and immunomodulatory agent, and further studies are needed to determine its potential applications in these fields. Another potential direction is the development of more efficient synthesis methods for this compound, which can improve its yield and purity.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its specificity towards specific enzymes and proteins, low toxicity profile, and potential applications in various fields make it a promising candidate for further preclinical and clinical studies.
Synthesemethoden
The synthesis of 3-fluoro-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves several steps. The first step is the synthesis of 2-methoxy-4-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, which is then reacted with 3-fluorobenzoyl chloride to form this compound. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to inhibit specific enzymes and proteins that play a crucial role in various biological processes, such as cancer cell growth, inflammation, and autoimmune diseases. This compound has been studied in preclinical models for its potential use as an anticancer agent, anti-inflammatory agent, and immunomodulatory agent.
Eigenschaften
IUPAC Name |
3-fluoro-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-23-16-18-10-13(14(20-16)21-7-2-3-8-21)19-15(22)11-5-4-6-12(17)9-11/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXBLKWQYUWJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane] 1,1-dioxide](/img/structure/B2787620.png)
![2-Chloro-N-[1-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B2787621.png)


![N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2787625.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-bromophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2787628.png)


![Ethyl 4-({3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)benzoate](/img/structure/B2787634.png)
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2787635.png)


